![molecular formula C18H24N8O4S2 B2376649 Ethyl 4-[3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-2,6-dioxopurin-8-yl]piperazine-1-carboxylate CAS No. 674360-72-6](/img/structure/B2376649.png)
Ethyl 4-[3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-2,6-dioxopurin-8-yl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-2,6-dioxopurin-8-yl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H24N8O4S2 and its molecular weight is 480.56. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Probes
This compound’s derivatives have found broad applications as fluorescent probes . Fluorescent probes are used in various fields of scientific research, including biochemistry and medicine, to study the properties and functions of biological systems.
Food Additives
The derivatives of this compound have also been used as food additives . Food additives are substances added to food to preserve flavor or enhance taste and appearance.
Polymer Chemistry
In the field of polymer chemistry, this compound’s derivatives have been utilized . Polymers are large molecules composed of repeated subunits, and they have a broad range of applications, from packaging materials to medical devices.
Antiviral Agents
Some 6-Amino-4-substitutedalkyl-1 H -indole-2-substitutedcarboxylate derivatives, which could potentially be synthesized from this compound, have been reported as antiviral agents . Antiviral agents are used to treat viral infections by inhibiting the development of the pathogen.
Antimicrobial and Antifungal Applications
The application of indole derivatives, which could potentially be synthesized from this compound, as biologically active compounds for the treatment of microbes has attracted increasing attention in recent years . These compounds show various biologically vital properties .
Cancer Treatment
Indole derivatives, potentially synthesized from this compound, have been used for the treatment of cancer cells . They have shown promising results in inhibiting the growth of cancer cells and could potentially be used in the development of new cancer treatments .
Mechanism of Action
Target of Action
It contains structural elements of indole , imidazole , and thiazole derivatives, which are known to interact with various biological targets. Indole derivatives, for instance, play a significant role in cell biology and are used in the treatment of cancer cells, microbes, and various disorders . Imidazole derivatives also show a broad range of chemical and biological properties . Thiazole derivatives have been shown to exhibit significant analgesic and anti-inflammatory activities .
Mode of Action
Based on its structural components, we can infer that it might interact with its targets in a manner similar to other indole, imidazole, and thiazole derivatives . These interactions could lead to changes in cellular processes, potentially resulting in therapeutic effects.
Biochemical Pathways
Indole, imidazole, and thiazole derivatives are known to interact with various biochemical pathways . For instance, indole derivatives play a main role in cell biology , suggesting that they may interact with pathways involved in cell growth and proliferation.
Result of Action
Based on its structural components, it might exhibit properties similar to other indole, imidazole, and thiazole derivatives . For instance, thiazole derivatives have been shown to exhibit significant analgesic and anti-inflammatory activities .
properties
IUPAC Name |
ethyl 4-[3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-2,6-dioxopurin-8-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N8O4S2/c1-4-30-18(29)25-7-5-24(6-8-25)15-19-13-12(14(27)20-16(28)23(13)3)26(15)9-10-31-17-22-21-11(2)32-17/h4-10H2,1-3H3,(H,20,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWUJJTUUBCCRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3=C(N2CCSC4=NN=C(S4)C)C(=O)NC(=O)N3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N8O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-2,6-dioxopurin-8-yl]piperazine-1-carboxylate |
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